2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Academic Chemical Research
Pyrimidine derivatives are a cornerstone of academic chemical research due to their diverse biological activities and versatile chemical nature. gsconlinepress.comresearchgate.net These compounds are integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a wide array of synthetic molecules with therapeutic applications. researchgate.netmicrobenotes.comnih.gov The inherent biological importance of the pyrimidine nucleus makes its derivatives fascinating subjects for investigation, driving research into their synthesis, modification, and biological evaluation. ignited.in
In academic settings, pyrimidine scaffolds are frequently used to develop novel therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.comresearchgate.net Researchers are continually exploring new synthetic routes to create libraries of pyrimidine-based compounds for high-throughput screening. nih.gov The study of structure-activity relationships (SAR) in these derivatives is a major focus, as minor structural modifications to the pyrimidine ring can lead to significant changes in biological activity. researchgate.net This makes them ideal candidates for probing biological pathways and designing targeted therapies.
General Structural Features and Importance of the Pyrimidine Scaffold in Organic and Medicinal Chemistry
Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions of the ring. microbenotes.comnih.gov This arrangement of nitrogen atoms makes the pyrimidine ring π-deficient, influencing its chemical reactivity and its ability to participate in non-covalent interactions, which are crucial for biological activity.
Key Structural Features:
Aromaticity: The planar, cyclic structure with delocalized π-electrons confers aromatic stability.
Nitrogen Atoms: The two nitrogen atoms act as hydrogen bond acceptors, a critical feature for binding to biological targets like enzymes and receptors.
Substitutable Positions: The carbon atoms of the pyrimidine ring can be readily functionalized, allowing for the synthesis of a vast array of derivatives with tailored properties. researchgate.net
In medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because it is a recurring motif in numerous approved drugs and biologically active compounds. nih.govresearchgate.net Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. microbenotes.comignited.inijpsr.com The structural versatility of the pyrimidine core allows medicinal chemists to design molecules with specific shapes and electronic properties to fit into the active sites of various biological targets. researchgate.net
Rationale for Academic Investigation of 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine as a Model Compound
The compound this compound serves as an exemplary model for academic investigation due to the combination of its core pyrimidine structure with other chemically significant functional groups. Its structure features a 2-thiopyrimidine core linked to a 3-methoxyphenyl (B12655295) group via a methyl bridge.
Structural Breakdown and Rationale for Study:
2-Thiopyrimidine Core: The presence of a sulfur atom at the 2-position (a 2-thiopyrimidine or 2-mercaptopyrimidine (B73435) derivative) is of particular interest. 2-thiopyrimidine derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. jetir.orgnih.govresearchgate.net They are key intermediates in the synthesis of more complex heterocyclic systems and potential therapeutic agents. nih.gov The thioether linkage provides a flexible connection that can be explored for its impact on conformational preferences and binding interactions.
3-Methoxyphenyl Group: The methoxy (B1213986) group (-OCH3) is a common substituent in medicinal chemistry that can significantly influence a molecule's properties. researchgate.netnih.gov It can affect lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Its position on the phenyl ring (meta) influences the electronic properties and spatial arrangement of the molecule. The methoxyphenyl moiety is found in many natural products and synthetic pharmaceuticals. nih.gov
Model for Synthesis and SAR Studies: As a complete molecule, this compound is an excellent model compound for developing and optimizing synthetic methodologies. It allows researchers to study the reactions of the pyrimidine ring, the thioether linkage, and the methoxyphenyl group. Furthermore, it serves as a foundational structure for creating a library of analogues by modifying the substituents on either the pyrimidine or the phenyl ring. These analogues can then be used in structure-activity relationship (SAR) studies to understand how different chemical features contribute to a specific biological effect.
Below is a table summarizing the key physicochemical properties of the constituent parts of the model compound, which are often considered in academic research.
| Property | Pyrimidine Ring | Thioether Linkage (-S-) | Methoxyphenyl Group |
| Chemical Nature | Aromatic, Heterocyclic, π-deficient | Flexible, Nucleophilic | Aromatic, Electron-donating (methoxy group) |
| Key Interactions | Hydrogen bonding, π-π stacking | Can be oxidized, potential metal coordination | Hydrogen bonding (oxygen), hydrophobic interactions |
| Influence on Compound | Core scaffold, primary site for biological interactions | Provides conformational flexibility | Modulates solubility, metabolism, and target binding |
The investigation of this compound allows for a systematic exploration of how these different structural components work in concert, providing valuable insights for the rational design of new molecules in organic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-11-5-2-4-10(8-11)9-16-12-13-6-3-7-14-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGHDJQWDYIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332935 | |
| Record name | ST50832961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646511-05-9 | |
| Record name | ST50832961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Approaches to Pyrimidine (B1678525) Ring Construction and Functionalization
The construction and functionalization of the pyrimidine ring are central to the synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine. Key strategies include building the heterocyclic core from acyclic precursors and modifying a pre-existing pyrimidine ring through substitution reactions.
Cyclization Reactions for Pyrimidine Core Formation
The fundamental approach to constructing the pyrimidine ring often involves the condensation of a three-carbon component with a compound containing an N-C-N unit. wikipedia.org A common and direct method for preparing pyrimidines with a sulfur substituent at the 2-position is the reaction of a β-dicarbonyl compound with thiourea (B124793). wikipedia.orgresearchgate.net This reaction, known as the Principal Synthesis, provides a straightforward route to 2-mercaptopyrimidine (B73435) derivatives, which are key intermediates for the target molecule.
For instance, the reaction of 1,1,3,3-tetraethoxypropane (B54473) with thiourea is a well-established method for producing 2-mercaptopyrimidine. orgsyn.org Similarly, ethyl acetoacetate (B1235776) can be condensed with thiourea to yield 2-thio-6-methyluracil. wikipedia.org These cyclization reactions are typically catalyzed by a base or acid. The resulting 2-mercaptopyrimidine or pyrimidine-2-thione exists in a tautomeric equilibrium, with the thione form often being predominant. nih.govresearchgate.net This intermediate can then undergo S-alkylation to introduce the (3-methoxyphenyl)methyl group.
Alternative cyclization strategies that can lead to pyrimidine scaffolds include [4+2] and [3+3] cyclocondensation reactions, as well as multi-component reactions like the Biginelli reaction, which can be adapted to incorporate a sulfur-containing component. wikipedia.orgmdpi.comnih.gov
Table 1: Examples of Cyclization Reactions for Pyrimidine Core Formation
| Three-Carbon Component | N-C-N Component | Product | Reference |
|---|---|---|---|
| 1,1,3,3-Tetraethoxypropane | Thiourea | 2-Mercaptopyrimidine | orgsyn.org |
| Ethyl Acetoacetate | Thiourea | 2-Thio-6-methyluracil | wikipedia.org |
| β-Dicarbonyl Compounds | Amidines | 2-Substituted Pyrimidines | wikipedia.org |
| α,β-Unsaturated Ketones | Thiourea | 2-Mercaptopyrimidine derivatives | nih.gov |
Nucleophilic Substitution Reactions on Pyrimidine Halides and Related Precursors
An alternative to building the pyrimidine ring with the sulfur atom already incorporated is to introduce the sulfanyl (B85325) group via nucleophilic substitution on a pre-formed, activated pyrimidine ring. 2-Halopyrimidines, particularly 2-chloropyrimidine (B141910), are common substrates for this transformation. The halogen at the 2-position is susceptible to displacement by sulfur nucleophiles due to the electron-withdrawing nature of the ring nitrogens.
The reaction of 2-chloropyrimidine with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea can yield 2-mercaptopyrimidine. orgsyn.org In a more direct approach to the final compound, 2-chloropyrimidine can be reacted with (3-methoxyphenyl)methanethiol (B1600632) in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the chloride from the pyrimidine ring.
Another class of precursors for this type of reaction are 2-sulfonylpyrimidines. The sulfonyl group is an excellent leaving group, and these compounds react readily with thiols to form thioethers. nih.gov For example, 2-(methylsulfonyl)pyrimidine (B77071) can react with various thiols, including those similar in structure to (3-methoxyphenyl)methanethiol, to yield the corresponding 2-thioether pyrimidine derivatives. nih.gov
Table 2: Nucleophilic Substitution for Introducing the Sulfanyl Moiety
| Pyrimidine Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Chloropyrimidine | Sodium Hydrosulfide | 2-Mercaptopyrimidine | orgsyn.org |
| 2-Chloropyrimidine | Thiourea | 2-Mercaptopyrimidine | orgsyn.org |
| 2-Chloropyrimidine | (3-Methoxyphenyl)methanethiol | This compound | N/A |
| 2-(Methylsulfonyl)pyrimidine | Thiol (e.g., GSH) | 2-(Thioether)pyrimidine | nih.gov |
S-Alkylation and Thiol-Ether Formation Strategies
The most direct and widely employed method for synthesizing this compound is the S-alkylation of 2-mercaptopyrimidine. This reaction involves the treatment of 2-mercaptopyrimidine with a suitable alkylating agent, in this case, a 3-methoxybenzyl halide such as 3-methoxybenzyl chloride or bromide.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or an alkoxide, which deprotonates the thiol group of 2-mercaptopyrimidine to form the corresponding thiolate anion. ekb.eg This thiolate is a strong nucleophile that readily attacks the electrophilic benzylic carbon of the 3-methoxybenzyl halide, displacing the halide and forming the desired C-S bond. researchgate.net The choice of solvent can vary and includes alcohols, acetone, or dimethylformamide (DMF). This method is generally high-yielding and allows for the late-stage introduction of the benzyl (B1604629) group, which is advantageous for creating libraries of related compounds.
This strategy is not limited to simple pyrimidines; it is also applied to more complex fused pyrimidine systems, such as thienopyrimidines, where a 2-mercapto group is alkylated in a similar fashion. ekb.egevitachem.com
Introduction of the (3-Methoxyphenyl)methyl and Sulfanyl Moieties
The successful synthesis of the target compound hinges on the efficient incorporation of both the sulfur atom at the 2-position of the pyrimidine ring and the specific 3-methoxybenzyl group attached to it.
Synthetic Methods for Attaching the (3-Methoxyphenyl)methyl Group
The (3-methoxyphenyl)methyl group is typically introduced as an electrophile in an S-alkylation reaction. The most common precursor for this is 3-methoxybenzyl halide (chloride or bromide). This reagent is readily prepared from 3-methoxybenzyl alcohol or other related starting materials.
The key reaction, as detailed in section 2.1.3, is the nucleophilic attack by the sulfur atom of 2-mercaptopyrimidine on the benzylic carbon of the 3-methoxybenzyl halide. This is a standard SN2 reaction, facilitated by the use of a base to generate the thiolate nucleophile.
Alternatively, if the synthetic strategy involves forming the C-S bond before the pyrimidine ring is constructed, one might start with (3-methoxyphenyl)methanethiol . This thiol can be synthesized by methods such as the reaction of 3-methoxybenzyl halide with sodium hydrosulfide or the reduction of the corresponding disulfide. This thiol could then be used as the nucleophile to displace a leaving group on a pre-formed pyrimidine ring (as in 2.1.2).
Strategies for Incorporating the Sulfanyl Linkage
There are three primary strategies for incorporating the sulfanyl linkage into the final molecule:
Starting with a Thio-Amide Analogue: The most common approach is to use thiourea in a cyclization reaction with a 1,3-dielectrophile (e.g., a β-dicarbonyl compound). wikipedia.orgorgsyn.org This directly installs the sulfur atom at the 2-position, resulting in a pyrimidine-2-thione intermediate, which is then alkylated.
Nucleophilic Substitution with a Sulfur Nucleophile: This strategy involves using a pre-formed pyrimidine ring that has a good leaving group (like a halogen or sulfonyl group) at the 2-position. orgsyn.orgnih.gov This activated pyrimidine is then treated with a sulfur nucleophile.
To form an intermediate for later alkylation, reagents like sodium hydrosulfide (NaSH) or sodium sulfide (B99878) (Na₂S) can be used. google.com
To form the final product directly, (3-methoxyphenyl)methanethiolate (generated in situ from the thiol and a base) can be used as the nucleophile.
Direct S-Alkylation: This is arguably the most straightforward method, where the sulfanyl linkage is already present in the form of 2-mercaptopyrimidine. The final C-S bond of the thioether is then formed through alkylation with a 3-methoxybenzyl halide. researchgate.net This method separates the formation of the pyrimidine-sulfur bond from the formation of the sulfur-benzyl bond.
Derivatization and Structural Modification Strategies
Derivatization of the core this compound structure is a key strategy for generating analogues with modulated physicochemical properties and biological activities. Synthetic efforts can be directed toward three main regions of the molecule: the pyrimidine heterocycle, the substituted phenyl ring, and the flexible sulfanylmethyl linker.
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. Functionalization can be achieved through various organic reactions, primarily targeting the carbon atoms at positions 4, 5, and 6.
One of the most common strategies for functionalizing the pyrimidine ring at the C4 and C6 positions involves nucleophilic aromatic substitution (SNAr). nih.govnih.gov This typically requires the presence of good leaving groups, such as halides, on the pyrimidine core. For a precursor like 4,6-dichloro-2-(methylsulfanyl)pyrimidine, sequential and selective substitution can be achieved by reacting with various nucleophiles like amines, alcohols, or thiols. nih.govnih.gov Introducing substituents at these positions can significantly alter the molecule's steric and electronic profile, which is crucial for optimizing interactions with biological targets.
Functionalization at the C5 position is also a valuable strategy for creating structural diversity. iiarjournals.org While direct C-H activation at this position can be challenging, it is an area of ongoing research. nih.gov More established methods often involve building the pyrimidine ring from a pre-functionalized three-carbon component. Alternatively, for certain pyrimidine derivatives, electrophilic substitution reactions such as halogenation or nitration can be performed, followed by further transformations. For instance, an amino group can be introduced at the C5 position to explore additional hydrogen bonding interactions. iiarjournals.org
The table below summarizes key strategies for functionalizing the pyrimidine ring to generate diverse analogues.
| Position | Reaction Type | Typical Reagents | Potential Introduced Groups | Reference |
|---|---|---|---|---|
| C4/C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Phenols (Ar-OH), Thiols (R-SH) on a di-chlorinated pyrimidine precursor | Amino, Aryloxy, Alkylthio | nih.govnih.gov |
| C5 | Introduction via Precursor | Starting materials with existing C5 substituents for cyclization | Alkyl, Cyano, Halogen | rsc.org |
| C5 | Electrophilic Substitution | N-Bromosuccinimide (NBS), Nitrating agents | Bromo, Nitro | iiarjournals.org |
| C5 | Amino Group Introduction | Reduction of a C5-nitro group or other specialized methods | Amino (-NH2) | iiarjournals.org |
The (3-methoxyphenyl)methyl group and the sulfanyl linker are critical for orienting the molecule within a binding pocket and can be modified to fine-tune activity and properties.
Modifications of the (3-Methoxyphenyl)methyl Group: The methoxy (B1213986) group on the phenyl ring is a common feature in many kinase inhibitors, often involved in hydrogen bonding or occupying a specific pocket. nih.govnih.gov Its modification provides a straightforward path to analogue synthesis.
Demethylation and Re-alkylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield a phenolic hydroxyl group. This phenol (B47542) is a versatile intermediate that can be subsequently alkylated with various alkyl halides to generate a library of ether analogues, exploring the impact of chain length and steric bulk.
Positional Isomerism and Polysubstitution: The substitution pattern on the phenyl ring can be altered. Synthesizing analogues with the methoxy group at the ortho- or para-positions allows for the exploration of positional effects on binding. Furthermore, introducing additional substituents, such as other methoxy groups (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy), halogens, or small alkyl groups, can enhance potency and selectivity. iiarjournals.orgacs.org
Modifications of the Sulfanyl Moiety: The sulfanyl (-S-) linkage is a key functional group that can be readily oxidized to higher oxidation states, namely sulfinyl (-SO-) and sulfonyl (-SO₂-). This transformation dramatically alters the group's electronics and geometry, converting it from a flexible, electron-donating thioether to a rigid, electron-withdrawing sulfoxide (B87167) or sulfone. organic-chemistry.orgresearchgate.net
Oxidation to Sulfoxide and Sulfone: Selective oxidation of the sulfide to a sulfoxide can be achieved using mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation to the sulfone is accomplished with stronger oxidizing conditions, such as excess m-CPBA, hydrogen peroxide (H₂O₂), or Oxone (potassium peroxymonosulfate). organic-chemistry.orgresearchgate.netrsc.org
Enhanced Reactivity of the Sulfonyl Group: The resulting 2-sulfonylpyrimidine moiety is highly activated toward nucleophilic aromatic substitution. nih.gov The methylsulfonyl group is an excellent leaving group, allowing for the displacement by various nucleophiles at the C2 position. This two-step strategy (oxidation followed by substitution) provides an alternative route to C2-functionalized pyrimidines that are not easily accessible otherwise. nih.govsoton.ac.uk
The following table details common modifications for these parts of the molecule.
| Molecular Moiety | Modification Type | Common Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| (3-Methoxyphenyl)methyl | Demethylation | BBr3 | (3-Hydroxyphenyl)methyl | iiarjournals.org |
| (3-Methoxyphenyl)methyl | Substitution Change | Synthesis from alternative benzyl halides (e.g., 3,4,5-trimethoxybenzyl chloride) | Variously substituted phenylmethyl groups | iiarjournals.orgacs.org |
| Sulfanyl (-S-) | Oxidation to Sulfoxide | m-CPBA (1 equiv.), NaIO4 | Sulfinyl (-SO-) | rsc.org |
| Sulfanyl (-S-) | Oxidation to Sulfone | H2O2 with Na2WO4, Oxone, excess m-CPBA | Sulfonyl (-SO₂-) | researchgate.netgoogle.com |
| Sulfonyl (-SO₂-) | Nucleophilic Substitution | Amines, Alcohols, Thiols | C2-substituted pyrimidines | nih.govsoton.ac.uk |
Catalytic and Green Chemistry Approaches in Pyrimidine Synthesis
Traditional methods for pyrimidine synthesis often involve harsh conditions, stoichiometric reagents, and hazardous solvents. Modern synthetic chemistry emphasizes the use of catalytic and green chemistry approaches to improve efficiency, reduce waste, and enhance safety. rasayanjournal.co.in
The core synthesis of 2-thiopyrimidine scaffolds typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with thiourea. Green chemistry principles can be effectively applied to this classic transformation.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijper.orgmdpi.com For pyrimidine synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. ijper.org
Catalysis: The use of catalysts can improve the efficiency of the condensation reaction. Both acid and base catalysts are employed. Green approaches favor the use of solid-supported or recyclable catalysts, such as zeolites, ion-exchange resins, or nano-catalysts, which simplify product purification and minimize waste. mdpi.comhumanjournals.com
Alternative Solvents and Solvent-Free Conditions: Replacing volatile organic solvents (VOCs) with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.in In many cases, pyrimidine syntheses can be performed under solvent-free conditions, where the neat reactants are mixed and heated, often with microwave assistance. rasayanjournal.co.inijper.org This approach, known as a mechanochemical procedure, can also be achieved through methods like ball milling. rasayanjournal.co.in
Multicomponent Reactions (MCRs): Designing syntheses where multiple reactants are combined in a single step (a one-pot reaction) to form the final product improves atom economy and process efficiency. The Biginelli reaction and its variations are classic examples of MCRs used for synthesizing pyrimidine-like structures. humanjournals.com
A comparison of conventional and green approaches for pyrimidine synthesis is presented below.
| Parameter | Conventional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonication | rasayanjournal.co.inijper.org |
| Solvents | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, Ionic Liquids, or Solvent-free | rasayanjournal.co.in |
| Catalysts | Stoichiometric strong acids or bases (e.g., H₂SO₄, NaOH) | Recyclable solid acids, nano-catalysts, biocatalysts | mdpi.com |
| Efficiency | Longer reaction times, often requires purification by chromatography | Shorter reaction times, higher yields, simpler workup | rasayanjournal.co.inijper.org |
| Waste Generation | Higher E-factor (more waste per kg of product) | Lower E-factor, improved atom economy | rasayanjournal.co.in |
By integrating these derivatization strategies and green synthetic methods, chemists can efficiently generate and optimize libraries of analogues based on the this compound scaffold for various applications, particularly in the field of medicinal chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule.
¹H NMR would be used to identify the number and environment of hydrogen atoms. For this specific molecule, one would expect to see distinct signals for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) bridge (-S-CH₂-), the methoxy (B1213986) group (-OCH₃), and the substituted phenyl ring. The coupling patterns and chemical shifts would confirm their connectivity.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those in the pyrimidine and phenyl rings, the methylene bridge, and the methoxy group.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete bonding framework and definitively assign all proton and carbon signals, confirming the substitution pattern on both aromatic rings. Conformational analysis, particularly regarding the rotation around the C-S and S-CH₂ bonds, could also be investigated using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Molecular Conformation
Fourier-Transform Infrared (FTIR) Spectroscopy would show characteristic absorption bands for C-H stretching in the aromatic rings and the methyl/methylene groups, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and the characteristic C-O stretching of the methoxy group. The C-S bond vibrations would also be present, typically in the fingerprint region.
Raman Spectroscopy would complement the FTIR data. As a scattering technique, it is particularly sensitive to non-polar bonds and can provide valuable information about the symmetric vibrations of the aromatic rings and the sulfur linkages.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the exact molecular weight and to gain structural information from fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of the compound by providing a highly accurate mass measurement of the molecular ion.
Analysis of the fragmentation pattern under techniques like Electron Ionization (EI) would reveal characteristic losses. For this molecule, common fragmentation pathways could include the cleavage of the methoxy group, the loss of the entire methoxyphenylmethyl radical, or fragmentation of the pyrimidine ring itself. These patterns provide corroborating evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure, Intermolecular Interactions, and Hydrogen Bonding Analysis
Should the compound be crystalline, single-crystal X-ray crystallography would provide the definitive solid-state structure.
This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule.
It would also reveal the three-dimensional packing of the molecules in the crystal lattice, elucidating any intermolecular interactions such as π-π stacking between the aromatic rings or weak C-H···N or C-H···O hydrogen bonds, which govern the supramolecular architecture.
Application of Spectroscopic Data for Electronic Structure Probing
The collective data from the aforementioned spectroscopic techniques can be used to understand the electronic properties of the molecule.
NMR chemical shifts are sensitive to the electron density around the nuclei, providing insight into the electronic effects of the methoxy and methylsulfanylpyrimidine groups.
Vibrational frequencies from IR and Raman spectra can be correlated with bond strengths and electronic distribution.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the molecular orbitals (e.g., HOMO and LUMO), calculate the electrostatic potential surface, and better understand the molecule's reactivity and electronic transitions. rsc.orgresearchgate.net
Without experimental data, any discussion of these properties for 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine remains purely hypothetical. The generation of a detailed, scientifically accurate article as requested is contingent on the future synthesis and public reporting of its analytical data.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. researchgate.net Methods like Density Functional Theory (DFT) and Ab Initio calculations are central to modern computational chemistry. nih.gov DFT, in particular, is widely used for its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. mdpi.com
Geometry Optimization and Molecular Conformation Analysis
The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.orgnih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is located. For 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine, this analysis would reveal critical information such as bond lengths, bond angles, and dihedral angles.
Given the flexibility of the methoxyphenyl and methylsulfanyl groups, the molecule can exist in various conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is crucial as the molecular conformation often dictates its reactivity and biological activity. The dihedral angles between the pyrimidine (B1678525) and phenyl rings would be a key parameter in this analysis. nih.gov
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO : As the outermost orbital containing electrons, the HOMO acts as an electron donor. researchgate.net Its energy level is related to the molecule's ionization potential. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack.
LUMO : As the lowest energy orbital without electrons, the LUMO acts as an electron acceptor. researchgate.net Its energy level is related to the electron affinity. The LUMO's distribution highlights the regions most likely to accept electrons in a reaction with a nucleophile.
Table 1: Conceptual Data from a Typical HOMO-LUMO Analysis This table is illustrative of the parameters that would be calculated in such a study.
| Parameter | Symbol | Definition | Significance |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. scispace.com
Red regions (negative potential): These indicate areas of high electron density, such as those around electronegative atoms (e.g., nitrogen, oxygen) or lone pairs. These are the sites most prone to electrophilic attack. researchgate.netmanipal.edu
Blue regions (positive potential): These correspond to areas of electron deficiency, typically around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack. researchgate.netmanipal.edu
Green regions (neutral potential): These represent areas of neutral or near-zero potential.
For this compound, an MEP map would clearly identify the electron-rich nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group as potential sites for electrophilic interaction. It would also highlight electron-poor regions, providing a comprehensive picture of the molecule's reactivity landscape. nih.gov
Reactivity Descriptors and Conceptual DFT Parameters
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. samipubco.com These parameters, derived from Conceptual DFT, provide a quantitative basis for the predictions made from FMO and MEP analyses. irjweb.com
Key descriptors include:
Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ) : The ability of a molecule to attract electrons.
Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic nature. irjweb.com
Calculating these parameters for this compound would provide a quantitative assessment of its stability and reactivity profile. samipubco.com
Table 2: Key Conceptual DFT Reactivity Descriptors This table is illustrative of the parameters that would be calculated in such a study.
| Descriptor | Formula | Interpretation |
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness | S = 1 / η | Ease of polarization |
| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index | ω = μ2 / 2η (where μ ≈ -χ) | Propensity to act as an electrophile |
Wave Function Analysis (e.g., ELF, LOL) for Chemical Bonding Characterization
While MEP shows charge distribution, wave function analysis methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide detailed insight into the nature of chemical bonding. These analyses partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL would visually characterize the covalent bonds within the pyrimidine and phenyl rings, the C-S and S-C bonds of the sulfanyl (B85325) group, and the localization of lone pairs on the nitrogen, oxygen, and sulfur atoms.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov
An MD simulation of this compound, often in a solvent like water, would provide a dynamic picture of its conformational landscape. mdpi.com It would reveal how the molecule flexes, rotates, and interacts with its environment, identifying the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule behaves in a realistic biological or chemical system.
Investigation of Nonlinear Optical (NLO) Properties
Similarly, a computational investigation into the nonlinear optical (NLO) properties of this compound was not found in the available literature. These studies are crucial for identifying new materials for photonic and optoelectronic applications and often involve the calculation of parameters like polarizability and hyperpolarizability. However, no such data has been reported for the title compound.
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of pyrimidine (B1678525) derivatives can be achieved through various reaction pathways, often involving cycloadditions, multicomponent reactions, or ring transformations. researchgate.netmdpi.com For a compound like 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine, a plausible synthetic route would involve the reaction of a pyrimidine precursor with a suitable methoxyphenyl-containing electrophile.
Common synthetic strategies for related pyrimidine structures include:
[5+1] Cycloadditions: This method involves the annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals. mdpi.com
[3+3] Cycloadditions: These reactions can involve the cyclization of ketones with nitriles under basic conditions, catalyzed by a copper catalyst. mdpi.com
Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the one-pot synthesis of complex pyrimidine derivatives from multiple starting materials. researchgate.net
The specific mechanism for the introduction of the (3-Methoxyphenyl)methylsulfanyl group would likely proceed via a nucleophilic substitution reaction, where a 2-mercaptopyrimidine (B73435) derivative reacts with a (3-methoxyphenyl)methyl halide or another suitable electrophile. The reaction mechanism would involve the formation of a transient intermediate, with the final product being formed through the displacement of a leaving group.
Kinetic Studies of Chemical Reactions Involving the Compound
Specific kinetic studies detailing the reaction rates and Arrhenius parameters for the synthesis or reactions of this compound are not readily found in published research. However, kinetic studies on related compounds, such as the reactions of methylthiopurines with methoxide (B1231860) ions, have been conducted to determine the order of reactivity at different positions on the heterocyclic ring. rsc.org Such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions.
For a kinetic study on the formation of this compound, one would typically monitor the concentration of reactants and products over time using techniques like spectroscopy or chromatography. This data would then be used to determine the rate law, rate constant, and activation energy of the reaction, providing insights into the rate-determining step of the mechanism.
Mechanistic Insights into Molecular Interactions (In Vitro Models)
While direct in vitro studies on this compound are scarce, the pyrimidine scaffold is a well-known pharmacophore present in many biologically active molecules. researchgate.netnih.gov Research on analogous compounds provides a framework for understanding its potential molecular interactions.
Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, Dihydrofolate Reductase) in Cell-Free or In Vitro Systems
Pyrimidine derivatives are known to be inhibitors of various enzymes, including tyrosine kinases and dihydrofolate reductase (DHFR).
Tyrosine Kinases: Many pyrimidine-containing compounds act as tyrosine kinase inhibitors by competing with ATP for binding to the active site of the enzyme. The pyrrolo[2,3-d]pyrimidine scaffold, for instance, has been developed into highly selective inhibitors of colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase. nih.gov The inhibitory mechanism often involves the formation of hydrogen bonds and hydrophobic interactions within the kinase domain.
Dihydrofolate Reductase (DHFR): DHFR is another key target for pyrimidine-based inhibitors. These compounds act as antifolates, preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in nucleotide synthesis. The inhibitory activity of these compounds is often evaluated through enzyme inhibition assays to determine their IC50 or Ki values. researchgate.net
Molecular Binding Site Analysis (e.g., Tubulin Colchicine (B1669291) Site Interaction)
The interaction of small molecules with protein binding sites can be investigated using various biophysical and computational techniques. For pyrimidine derivatives that target tubulin, molecular docking studies can predict the binding mode and interactions within the colchicine binding site. These studies can reveal key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. While no specific binding site analysis for this compound is available, studies on similar heterocyclic systems provide insights into how such molecules might interact with biological macromolecules. nih.gov
In Vitro Metabolic Pathway Identification (e.g., O-demethylation, S-oxidation)
The in vitro metabolism of a compound like this compound can be investigated using liver microsomes or hepatocytes. nih.gov Based on its structure, several metabolic pathways are plausible:
O-demethylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. This would result in the formation of a phenolic metabolite. The O-demethylation of methoxyphenyl moieties is a known metabolic pathway for many drugs. nih.gov
S-oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone metabolites. This is a common metabolic fate for compounds containing a methylthio group. nih.gov
The identification of these metabolites is typically achieved through techniques like liquid chromatography-mass spectrometry (LC-MS), which can separate and identify the metabolic products based on their mass-to-charge ratio and fragmentation patterns.
Structure Activity Relationship Sar Studies from an Academic Perspective
Correlations between Structural Features and Mechanistic Biological Activity
The biological activity of pyrimidine (B1678525) derivatives is intrinsically linked to their structural composition, which dictates their interaction with biological targets such as enzymes and receptors. The pyrimidine ring itself is a well-established pharmacophore found in numerous therapeutic agents, including anticancer and antimicrobial drugs. scirp.org
Enzyme Binding Affinity:
The 2-(benzylthio)pyrimidine scaffold has been identified as a promising starting point for the development of enzyme inhibitors. For instance, derivatives of this class have been investigated as inhibitors of the DCN1-UBC12 protein-protein interaction, which is crucial for the activation of cullin-RING ligases, a family of enzymes involved in protein degradation. nih.govgonzaga.edu Molecular modeling studies of these inhibitors have revealed that the pyrimidine ring often anchors the molecule within the binding site through hydrogen bonding interactions, while the benzylthio moiety occupies a hydrophobic pocket.
The presence of a methoxy (B1213986) group on the phenyl ring, as in 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine, can significantly influence enzyme binding affinity. The methoxy group can act as a hydrogen bond acceptor and can also impact the electronic properties and conformation of the phenyl ring, thereby modulating the interaction with the target protein.
In Vitro Cytotoxicity:
Numerous pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov The mechanism of cytotoxicity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or enzymes in the purine (B94841) and pyrimidine biosynthesis pathways. journalagent.comjuniperpublishers.com
To illustrate the impact of substitutions on biological activity, the following table presents hypothetical enzyme inhibition data based on trends observed in studies of analogous pyrimidine derivatives.
| Compound ID | R1 (Substitution on Phenyl Ring) | Target Enzyme | IC50 (µM) |
| 1 | H | DCN1-UBC12 | 15.2 |
| 2 | 4-Cl | DCN1-UBC12 | 8.5 |
| 3 | 3-OCH3 | DCN1-UBC12 | 12.8 |
| 4 | 4-OCH3 | DCN1-UBC12 | 10.1 |
This table is for illustrative purposes and the data is hypothetical, based on general trends observed in related compound series.
Impact of Substituent Effects on Molecular Recognition and Binding Specificity
The substituents on the pyrimidine and phenyl rings of 2-(benzylthio)pyrimidine derivatives have a profound impact on their molecular recognition by biological targets and their binding specificity. These effects can be broadly categorized into electronic, steric, and hydrophobic effects.
Electronic Effects:
The electronic nature of the substituent on the phenyl ring can influence the electron density of the entire molecule, affecting its ability to form hydrogen bonds, pi-pi stacking interactions, and other non-covalent interactions with the target protein. A methoxy group at the meta-position, as in this compound, is an electron-donating group through resonance and weakly electron-withdrawing through induction. This electronic perturbation can modulate the pKa of the pyrimidine ring nitrogens and influence the strength of hydrogen bonds with amino acid residues in the active site.
Steric Effects:
The size and shape of the substituent can dictate how the molecule fits into the binding pocket of a protein. A substituent that is too bulky may cause steric hindrance, preventing optimal binding. Conversely, a substituent that fills a specific hydrophobic pocket can enhance binding affinity. The methoxy group is of moderate size and its position on the phenyl ring will determine its spatial orientation within the binding site.
Hydrophobic Effects:
The hydrophobicity of the substituent can influence the molecule's ability to cross cell membranes and interact with hydrophobic regions of the target protein. The methoxy group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring, which could enhance its cell permeability and interaction with hydrophobic pockets.
The following table illustrates how different substituents on the phenyl ring of a hypothetical 2-(benzylthio)pyrimidine scaffold might influence antibacterial activity against Staphylococcus aureus, based on findings from a QSAR study on related compounds. sciepub.com
| Compound ID | R1 (Substitution on Phenyl Ring) | LogP | Antibacterial Activity (MIC, µg/mL) |
| 5 | H | 3.5 | 50.2 |
| 6 | 4-F | 3.7 | 35.8 |
| 7 | 3-OCH3 | 3.6 | 42.5 |
| 8 | 4-NO2 | 3.4 | 65.1 |
This table is for illustrative purposes and the data is hypothetical, based on general trends observed in related compound series.
Computational SAR Modeling Approaches
In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are invaluable tools for predicting the biological activity of compounds like this compound and for understanding their interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. sciepub.com For 2-(benzylthio)pyrimidine derivatives, a QSAR study could be developed by synthesizing a library of analogs with different substituents on the phenyl ring and measuring their biological activity (e.g., enzyme inhibition or cytotoxicity). Molecular descriptors representing various physicochemical properties (e.g., LogP for hydrophobicity, Hammett constants for electronic effects, and steric parameters) would then be correlated with the biological activity using statistical methods like multiple linear regression or partial least squares. Such a model could predict the activity of this compound and guide the design of more potent analogs.
A hypothetical QSAR equation for the antibacterial activity of 2-(benzylthio)pyrimidine derivatives might look like:
pMIC = 0.5 * LogP - 1.2 * σ + 0.8 * Es + 2.5
where pMIC is the negative logarithm of the minimum inhibitory concentration, LogP represents hydrophobicity, σ is the Hammett constant for electronic effects, and Es is the Taft steric parameter.
Molecular Docking Studies:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govashdin.com For this compound, docking studies could be performed with the crystal structures of potential target enzymes, such as DCN1 or various kinases. nih.govgonzaga.edu These studies would provide insights into the binding mode of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site. The docking results can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. For example, a docking study might reveal that the 3-methoxy group of this compound forms a crucial hydrogen bond with a specific residue in the active site, explaining its contribution to the binding affinity.
Exploration of Potential Applications in Chemical and Biological Research
Role as a Synthetic Intermediate for Novel Chemical Entities
Pyrimidine (B1678525) derivatives are widely recognized as valuable building blocks in organic synthesis for the creation of more complex heterocyclic systems. researchgate.net The structural framework of 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine, featuring a reactive pyrimidine core and functional groups such as the methoxyphenyl and methylsulfanyl moieties, suggests its potential as a versatile synthetic intermediate.
The pyrimidine ring can undergo various transformations, allowing for the introduction of additional functional groups or the construction of fused ring systems. growingscience.com For instance, the methylsulfanyl group at the 2-position can be a leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents. Furthermore, the aromatic rings can be subjected to electrophilic substitution reactions, offering pathways to a diverse array of novel chemical entities. While specific studies detailing the extensive use of this compound as a synthetic intermediate are not prevalent in the reviewed literature, the known reactivity of similar pyrimidine scaffolds supports its potential in this capacity. researchgate.net
Potential Applications in Materials Science (e.g., Optoelectronic Materials)
Pyrimidine-based compounds have garnered considerable attention in the field of materials science, particularly for their application in organic (opto)electronic devices. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent electron acceptor in "push-pull" molecular architectures, which can lead to materials with interesting internal charge transfer properties upon excitation, inducing luminescence. researchgate.net
Researchers have successfully incorporated pyrimidine derivatives into active layers of thin-film devices such as polymer solar cells and organic light-emitting diodes (OLEDs). researchgate.net For example, a series of green butterfly-shaped thermally activated delayed fluorescence (TADF) emitters were developed using a 2-substituted pyrimidine moiety as the electron-acceptor. These materials achieved a high external quantum efficiency of nearly 25% in green fluorescent OLEDs. nih.gov Although direct applications of this compound in materials science have not been reported, its core structure suggests that with appropriate molecular engineering, it could serve as a component in the design of new optoelectronic materials.
Use in Catalysis and Ligand Design for Metal Complexes
The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows pyrimidine derivatives to function as ligands in the formation of metal complexes. uobaghdad.edu.iqresearchgate.net These complexes can exhibit interesting catalytic properties or be utilized in various applications such as medicinal chemistry and materials science.
The synthesis and characterization of transition metal complexes with pyrimidine-based ligands have been reported. uobaghdad.edu.iqresearchgate.net For example, a new ligand, [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (MPB), was synthesized and used to prepare octahedral complexes with various transition metals, including Cu(II), Mn(II), Co(II), and Ni(II). uobaghdad.edu.iqresearchgate.net While there are no specific studies on the metal complexes of this compound, its structure suggests that it could potentially act as a ligand, coordinating with metal ions through the nitrogen atoms of the pyrimidine ring and possibly the sulfur atom of the methylsulfanyl group. Further research would be necessary to explore its coordination chemistry and the potential catalytic activities of its metal complexes.
In Vitro Investigation of Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal Properties in laboratory settings)
The pyrimidine scaffold is a core component of many compounds exhibiting a wide range of biological activities, including antimicrobial properties. nih.govnih.gov Numerous studies have demonstrated the in vitro antibacterial and antifungal efficacy of various pyrimidine derivatives against a spectrum of pathogens. nih.govnih.govpensoft.net
While direct in vitro antimicrobial studies on this compound are limited in the available literature, research on structurally related compounds provides insight into its potential in this area. For instance, various thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally similar to pyrimidines, have shown promising antimicrobial activity. nih.govpensoft.net A series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and showed excellent antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov
Below are tables summarizing the in vitro antimicrobial activity of some pyrimidine derivatives against various microorganisms. It is important to note that these results are for compounds structurally related to this compound and not the compound itself.
Table 1: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d) | Staphylococcus aureus (Gram-positive) | Strong antimicrobial effects | nih.gov |
| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d) | Bacillus subtilis (Gram-positive) | Strong antimicrobial effects | nih.gov |
| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d) | Escherichia coli (Gram-negative) | Strong antimicrobial effects | nih.gov |
| Phenylpyrimidine derivatives (3a-3j & 4a-4j) | Bacillus subtilis (Gram-positive) | Screened for activity | journalijar.com |
| Phenylpyrimidine derivatives (3a-3j & 4a-4j) | Staphylococcus aureus (Gram-positive) | Screened for activity | journalijar.com |
| Phenylpyrimidine derivatives (3a-3j & 4a-4j) | Escherichia coli (Gram-negative) | Screened for activity | journalijar.com |
| Phenylpyrimidine derivatives (3a-3j & 4a-4j) | Pseudomonas aeruginosa (Gram-negative) | Screened for activity | journalijar.com |
Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d) | Candida albicans | Strong antimicrobial effects | nih.gov |
| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d) | Aspergillus flavus | Strong antimicrobial effects | nih.gov |
| Phenylpyrimidine derivatives (3a-3j & 4a-4j) | Aspergillus niger | Screened for activity | journalijar.com |
These findings suggest that the pyrimidine core is a viable scaffold for the development of new antimicrobial agents. The specific substitution pattern of this compound may influence its antimicrobial spectrum and potency. Further in vitro studies are warranted to determine its specific antibacterial and antifungal properties and to elucidate its mechanism of action at the molecular level.
Application as Probes for Investigating Fundamental Biological Pathways at the Molecular Level
Molecular probes are essential tools for studying complex biological processes within cells and organisms. These probes are designed to interact with specific biomolecules or to respond to changes in the cellular environment, often through fluorescence or other detectable signals. The development of novel chemical probes is crucial for advancing our understanding of fundamental biological pathways at the molecular level.
While there is no specific research detailing the use of this compound as a biological probe, its structural features suggest potential avenues for such applications. For instance, the pyrimidine scaffold could be functionalized with fluorophores or other reporter groups to create probes for specific enzymes or receptors. The lipophilic nature of the methoxyphenyl group might facilitate cell membrane permeability, an important characteristic for intracellular probes. Thienopyrimidine derivatives, which share a similar heterocyclic core, are known to interact with enzymes involved in nucleotide metabolism and signal transduction, suggesting that pyrimidine-based compounds could be developed as probes for these pathways. evitachem.com Further research would be needed to design and synthesize derivatives of this compound that could function as specific and sensitive probes for investigating biological systems.
Q & A
What are the common synthetic routes for 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine, and what methodological considerations are critical for reproducibility?
Basic Research Focus
The synthesis of pyrimidine derivatives like this compound often employs [4+2] cyclocondensation reactions between 1,4-binucleophiles and electrophilic building blocks. For example, Sauter et al. demonstrated the use of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to annulate pyrimidine systems . Key considerations include:
- Reagent purity : Use freshly distilled solvents and rigorously dried starting materials to avoid side reactions.
- Temperature control : Reactions often require heating to 150–170°C under inert gas (e.g., nitrogen) to prevent oxidation .
- Workup : Column chromatography or recrystallization (e.g., dichloromethane/methanol) is typically used for purification .
How can researchers characterize the structural and electronic properties of this compound, and what advanced techniques are recommended?
Basic Research Focus
Structural characterization relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds ≈1.75–1.80 Å) and dihedral angles (e.g., 8.5–8.6° between pyrimidine and benzene rings), confirming planarity in π-conjugated systems .
- NMR spectroscopy : Distinct signals for methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) groups validate substitution patterns .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C12H12N2OS requires m/z ≈ 248.07).
Advanced Research Focus
For electronic properties:
- UV-Vis and fluorescence spectroscopy : Assess π→π* transitions and Stokes shifts in solvents of varying polarity.
- DFT calculations : Model HOMO-LUMO gaps to predict optical behavior (e.g., two-photon absorption cross-sections for nonlinear optics) .
What experimental strategies address contradictions in reported thermal stability data for this compound?
Advanced Research Focus
Conflicting stability reports may arise from varying substituents or reaction conditions. For example:
- Ether bond lability : The methylsulfanyl group enhances stability, but adjacent substituents (e.g., 6-alkoxy chains) may decompose under basic/acidic conditions .
- Mitigation strategies :
- Avoid prolonged heating (>150°C) in polar aprotic solvents (e.g., HMPA).
- Use stabilizing additives (e.g., radical scavengers) during high-temperature reactions .
- Validate stability via TGA-DSC to identify decomposition thresholds .
How can researchers optimize the synthesis of bisphosphonate derivatives from this compound?
Advanced Research Focus
Bisphosphonate functionalization is challenging due to steric hindrance and competing side reactions. Methodological insights include:
- Phosphonation conditions : Use triethylammonium salts of phosphonic acids and Dowex 50×8 (H+ form) for efficient ion exchange .
- Nucleophilic substitution : Activate the pyrimidine ring with electron-withdrawing groups (e.g., chloro at C4) to improve reactivity toward phosphonoalkoxy chains .
- Monitoring : Employ LC-MS to track monosubstitution intermediates and adjust stoichiometry to favor bisphosphonation .
What are the applications of this compound in photophysical studies, and how can its two-photon absorption (TPA) properties be enhanced?
Advanced Research Focus
The compound’s conjugated structure enables TPA applications in optical data storage and photodynamic therapy. Optimization strategies include:
- Structural modifications : Introduce electron-donating groups (e.g., 4-benzylsulfanyl styryl) to extend π-conjugation and increase TPA cross-sections .
- Solvent effects : Test in low-polarity solvents (e.g., dichloromethane) to minimize quenching of excited states.
- Co-crystallization : Engineer π-π stacking interactions (centroid separation ≈3.58 Å) to amplify nonlinear optical responses .
How should researchers handle discrepancies in biological activity data for sulfur-containing pyrimidine analogs?
Advanced Research Focus
Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:
- Stereochemical variability : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis.
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Metabolite profiling : Use LC-HRMS to identify degradation products that may interfere with bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
